molecular formula C18H19FN3NaO4 B608538 Levofloxacin sodium CAS No. 872606-49-0

Levofloxacin sodium

Cat. No. B608538
M. Wt: 383.35
InChI Key: NCGMIBYQHQSCGQ-PPHPATTJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Levofloxacin sodium is a synthetic fluoroquinolone (FLUOROQUINOLONES) antibacterial agent that inhibits the supercoiling activity of bacterial DNA GYRASE, halting DNA REPLICATION.

Scientific Research Applications

Nanoparticle Drug Delivery Systems

Levofloxacin sodium has been explored for its potential in nanoparticle drug delivery systems. A study formulated sodium alginate nanospheres containing levofloxacin, aiming to develop a targeted drug delivery system to act locally on the organ of infection with enriched therapeutic efficacy. The research demonstrated the possibility of entrapping lipophilic levofloxacin within chitosan/alginate nanoparticles using an ionotropic pregelation technique, which resulted in nanoparticles with a diameter of 25-55 nm. The release behavior of levofloxacin from these nanoparticles showed an initial burst effect followed by a continuous and controlled release phase, suggesting an interesting potential for the delivery of lipophilic compounds (Balaji et al., 2015).

Biodegradation and Environmental Impact

The biodegradation and metabolic fate of levofloxacin have been studied in freshwater environments, revealing its impact on aquatic microbiota. Levofloxacin removal by the microalga Scenedesmus obliquus in synthetic saline wastewater indicated that salinity could significantly increase its removal, suggesting a bioaccumulation and subsequent intracellular biodegradation mechanism. This study underscores the ecotoxicological effects of levofloxacin on aquatic environments and highlights the potential for microalgae to biodegrade and remove antibiotics from contaminated waters (Xiong et al., 2017).

Analytical Techniques for Levofloxacin Detection

Research on the development of sensitive analytical methods for levofloxacin detection in biological samples has been conducted. One study developed highly sensitive and selective carbon paste electrodes for the potentiometric determination of levofloxacin in serum, urine, and pharmaceutical formulations. The modified electrodes showed improved sensitivity and selectivity, indicating the potential of these sensors for practical applications in drug monitoring and pharmaceutical analysis (Abdel-Haleem et al., 2021).

Veterinary Medicine Applications

Levofloxacin's use in veterinary medicine, particularly its pharmacokinetics, efficacy, and microbial isolate susceptibility, has been reviewed. Despite restrictions in some regions, levofloxacin remains a critical antimicrobial for treating infections in companion animals, with research continuing to expand its potential veterinary applications (Sitovs et al., 2021).

Ocular Delivery

The application of levofloxacin in ocular delivery systems, specifically through levofloxacin-loaded solid lipid nanoparticles, has been investigated for treating conjunctivitis. This approach aimed at optimizing particle size and entrapment efficiency, demonstrating prolonged drug release and significant antibacterial activity against ocular pathogens. The study highlights the effectiveness of solid lipid nanoparticles as carriers for ocular delivery of levofloxacin and potentially other drugs (Baig et al., 2016).

properties

CAS RN

872606-49-0

Product Name

Levofloxacin sodium

Molecular Formula

C18H19FN3NaO4

Molecular Weight

383.35

IUPAC Name

sodium (S)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate

InChI

InChI=1S/C18H20FN3O4.Na/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);/q;+1/p-1/t10-;/m0./s1

InChI Key

NCGMIBYQHQSCGQ-PPHPATTJSA-M

SMILES

O=C(C(C1=O)=CN2[C@@H](C)COC3=C(N4CCN(C)CC4)C(F)=CC1=C23)[O-].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Levofloxacin sodium; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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